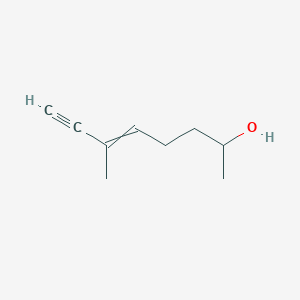

6-Methyloct-5-en-7-yn-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

62153-03-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

6-methyloct-5-en-7-yn-2-ol |

InChI |

InChI=1S/C9H14O/c1-4-8(2)6-5-7-9(3)10/h1,6,9-10H,5,7H2,2-3H3 |

InChI Key |

MOBVIPDEEJNGLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyloct 5 En 7 Yn 2 Ol and Its Analogues

Strategies for Carbon-Carbon Bond Formation

The assembly of the carbon skeleton for compounds like 6-Methyloct-5-en-7-yn-2-ol requires precise methods for forging new carbon-carbon bonds. This involves the interconversion of key functional groups and the coupling of molecular fragments.

The interconversion between alkenes and alkynes is a fundamental strategy in organic synthesis. The transformation of an alkene to an alkyne typically involves a two-step process: halogenation of the double bond to form a vicinal dihalide, followed by a double dehydrohalogenation reaction using a strong base. chemistrysteps.com For example, an alkene can be treated with bromine (Br₂) to yield a dibromoalkane, which is then subjected to a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to induce two sequential E2 elimination reactions, ultimately forming the alkyne triple bond. chemistrysteps.com

Conversely, the conversion of alkynes to alkenes is achieved through partial reduction, a process that must be carefully controlled to avoid complete saturation to an alkane. These transformations are critical for installing the enyne moiety present in the target molecule and its analogues.

Partial hydrogenation of alkynes is a key method for the stereoselective synthesis of alkenes. The stereochemical outcome—either a cis (Z) or trans (E) alkene—is determined by the choice of catalyst and reaction conditions. thieme-connect.de

Cis (Z)-Alkene Synthesis : Catalytic hydrogenation using a "poisoned" or deactivated catalyst is the most common method for producing cis-alkenes. The Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is widely used for this purpose. jove.comrsc.orgyoutube.com The catalyst's reduced activity prevents over-reduction of the initially formed cis-alkene to an alkane. jove.comyoutube.com The mechanism involves the syn-addition of two hydrogen atoms to the same face of the alkyne, which is adsorbed on the catalyst's surface. jove.comyoutube.com

Trans (E)-Alkene Synthesis : Trans-alkenes are typically formed from alkynes using dissolving metal reduction. This reaction involves treating the alkyne with sodium metal in liquid ammonia at low temperatures (e.g., -33°C). youtube.com The mechanism proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic stability of the trans-vinylic radical intermediate. youtube.com

| Desired Product | Reagent/Catalyst | Stereoselectivity | Mechanism Highlights |

|---|---|---|---|

| cis (Z)-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | High (Syn-addition) | Hydrogen adsorbs to the metal surface and adds to the same face of the alkyne. jove.comyoutube.com |

| cis (Z)-Alkene | P-2 Catalyst (Nickel-boride complex) | High (Syn-addition) | A modified nickel catalyst that also prevents over-reduction. jove.com |

| trans (E)-Alkene | Na, liquid NH₃ | High (Anti-addition) | Involves a radical anion intermediate, leading to the more stable trans product. youtube.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. These reactions are valued for their atom economy and ability to rapidly build molecular complexity. phytojournal.com

The A³-coupling reaction is a powerful multicomponent method for synthesizing propargylamines from an aldehyde, a secondary amine, and a terminal alkyne. mdpi.comwikipedia.org The reaction is typically catalyzed by a metal salt, with copper and gold complexes being particularly effective. mdpi.comwikipedia.org When an alkynol (an alkyne bearing a hydroxyl group) is used as the alkyne component, the reaction yields strategically functionalized hydroxy-propargylamines. researchgate.net These products are valuable intermediates for the synthesis of various nitrogen-containing compounds, including alkaloids. mdpi.comresearchgate.net The reaction generally proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. wikipedia.org

| Catalyst | Alkynol Substrate | Aldehyde Substrate | Amine Substrate | Yield |

|---|---|---|---|---|

| CuCl | Ethynylcyclohexanol | Benzaldehyde | Benzylamine | Moderate to High researchgate.net |

| CuCl | Propargyl alcohol | Isovaleraldehyde | Benzylamine | Moderate to High researchgate.net |

| CuI | Various Alkynols | Various Aldehydes | Various Amines | General Applicability mdpi.com |

The Grignard reaction is a cornerstone of carbon-carbon bond formation, involving the addition of an organomagnesium halide to a carbonyl compound to produce an alcohol. arabjchem.orgyoutube.com However, standard Grignard reactions can be complicated by side reactions such as enolization (proton abstraction from the α-carbon), reduction, and condensation, particularly with sterically hindered or easily enolizable ketones. iupac.org

The addition of lanthanide salts, such as anhydrous cerium(III) chloride (CeCl₃) or lanthanum(III) chloride complexed with lithium chloride (LaCl₃·2LiCl), significantly enhances the utility of Grignard reagents. researchgate.netsigmaaldrich.com These Lewis acidic salts activate the carbonyl group towards nucleophilic attack, thereby promoting the desired 1,2-addition while suppressing unwanted side reactions. iupac.orgsigmaaldrich.com This methodology is highly effective for the synthesis of tertiary alcohols, including complex alkynols, from ketones that are problematic substrates under conventional Grignard conditions. iupac.org The use of LaCl₃·2LiCl is particularly advantageous as it forms a homogeneous solution in common solvents like THF, leading to improved reactivity and reproducibility. sigmaaldrich.com

| Method | Additive | Key Advantage | Common Side Reactions Suppressed |

|---|---|---|---|

| Cerium-Assisted Grignard | Anhydrous CeCl₃ | Increases nucleophilicity of the organometallic reagent and suppresses abnormal reactions. iupac.orgresearchgate.net | Enolization, reduction, condensation. iupac.org |

| Lanthanum-Assisted Grignard | LaCl₃·2LiCl | Forms a homogeneous solution, attenuates Grignard basicity, prevents competitive enolization. sigmaaldrich.com | Enolization, Michael addition. sigmaaldrich.com |

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable and versatile reaction catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI. wikipedia.orgnih.gov The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of natural products and complex organic molecules. wikipedia.orgrsc.org

This reaction is particularly crucial for the synthesis of conjugated enynes and enediynes, which are important structural motifs in many biologically active compounds. wikipedia.orgrsc.org The stereospecificity of the Sonogashira reaction allows for the retention of the vinyl halide's configuration in the resulting enyne product. wikipedia.org For the synthesis of unsymmetrical enediynes, sequential one-pot coupling reactions can be employed with dihalogenated alkenes, where the differing reactivity of the halogens (e.g., iodine vs. bromine) can be exploited to control the order of alkyne addition. wikipedia.orgrsc.org

| Catalyst System | Alkyne Substrate | Halide Substrate | Key Application |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Terminal Alkyne | Vinyl Iodide | Synthesis of 1,3-enynes with retention of stereochemistry. wikipedia.org |

| Pd(PPh₃)₄ / CuI | 1-Octyne | 1,1-Dichloroethylene | Synthesis of terminal 1,3-diynes after an elimination step. nih.gov |

| Palladium/Copper | Two different terminal alkynes | 2,3-Diiodobenzothiophene | One-pot sequential coupling to form unsymmetrical enediynes. rsc.org |

Regio- and Stereoselective Synthesis of Substructure Fragments

The assembly of a molecule with multiple functional groups and stereocenters, such as this compound, hinges on the ability to control the spatial arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity).

Stereoselective Synthesis of Chiral Alcohols: The chiral secondary alcohol at the C-2 position is a key feature of the target molecule. Asymmetric synthesis provides a direct route to enantiomerically pure alcohols. ru.nl One powerful approach is the catalytic asymmetric reduction of prochiral ketones. ru.nl This can be achieved through:

Enzymatic Reductions: Carbonyl reductases, such as those from Candida magnoliae, can catalyze the reduction of ketones to chiral alcohols with high optical purity. acs.org These biocatalytic methods are valued for their high selectivity and operation under mild conditions. nih.gov For instance, new alcohol dehydrogenases are being explored for the technical-scale synthesis of chiral alcohols. nih.gov

Asymmetric Hydrogenation: Transition metal catalysts modified with chiral ligands are widely used for the asymmetric hydrogenation of ketones. ru.nl Catalysts based on rhodium and ruthenium with chiral phosphine (B1218219) ligands have proven effective. ru.nl

The choice of method depends on the specific substrate and desired enantiomer. Below is a comparison of general approaches.

| Method | Catalyst/Reagent | Key Features |

| Enzymatic Reduction | Carbonyl Reductase (e.g., from Candida magnoliae) | High enantioselectivity, mild reaction conditions, environmentally benign. acs.orgnih.gov |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Rh-DIOP, Ru-BINAP) | High enantioselectivities, broad substrate scope. ru.nl |

Regioselective Formation of the Enyne Moiety: The conjugated enyne system (C-5 to C-8) is another critical substructure. Its synthesis often relies on cross-coupling reactions. The Sonogashira coupling, which couples a vinyl halide with a terminal alkyne, is a common and effective method for creating such conjugated systems. acs.org Careful selection of catalysts and reaction conditions is necessary to ensure high regioselectivity and avoid unwanted side reactions.

Silver-Catalyzed Cyclization Methodologies

While this compound is an acyclic molecule, the synthesis of its cyclic analogues often employs metal-catalyzed cyclization reactions. Silver catalysts are particularly effective in activating alkyne moieties towards nucleophilic attack, leading to the formation of various heterocyclic and carbocyclic structures. acs.orgacs.orgnih.govdocumentsdelivered.com

Silver(I) salts, such as silver carbonate or silver triflate, can catalyze the cyclization of enynes. acs.orgchemrxiv.org The reaction mechanism typically involves the coordination of the silver ion to the alkyne, which increases its electrophilicity and facilitates intramolecular attack by the alkene. acs.orgnih.govdocumentsdelivered.com These reactions can proceed through various pathways, including 5-exo-dig or 6-endo-dig cyclizations, depending on the substrate structure and reaction conditions. researchgate.net This methodology provides a powerful tool for generating molecular diversity and accessing complex cyclic scaffolds from linear precursors. acs.orgnih.govnih.gov

Recent research has demonstrated the utility of silver catalysis in tandem reactions, where an initial cyclization is followed by further transformations in a single pot, offering an efficient route to complex polycyclic systems. acs.orgnih.govrsc.org

| Catalyst System | Substrate Type | Product Type |

| Silver Carbonate / DBU | Malonate-derived enynes | Cyclic conjugated enynes acs.orgresearchgate.net |

| AgSbF₆ | Alkyne-tethered cyclohexadienones | meta-Substituted phenols acs.orgnih.govdocumentsdelivered.com |

| Ag(phen)OTf | Alkynes with amino and hydroxyl groups | Azaoxaspirocycles chemrxiv.org |

| AgNO₃ / (NH₄)₂S₂O₈ | Carboxylic acid-containing alkenes | Lactones nih.gov |

Functional Group Interconversions and Modifications

Epoxidation of Polyene Terpenes and Derivatives

The double bond in the polyene structure of this compound is susceptible to various transformations, including epoxidation. Epoxides are valuable synthetic intermediates due to the strain in their three-membered ring, which allows for facile ring-opening reactions with a variety of nucleophiles. wikipedia.orgyoutube.com

The epoxidation of conjugated enynes can be achieved with high chemo- and enantioselectivity. acs.orgorganic-chemistry.org Chiral ketones derived from carbohydrates, for example, can act as catalysts in conjunction with an oxidant like Oxone to produce cis-propargyl epoxides in high enantiomeric excess. acs.orgorganic-chemistry.org The stereochemical outcome is influenced by the interaction between the alkyne group of the substrate and the catalyst. acs.org The reaction is stereospecific, meaning a cis-olefin will yield a cis-epoxide. acs.org

| Reagent/Catalyst | Selectivity |

| Chiral Ketone / Oxone | High chemo- and enantioselectivity for cis-enynes. acs.orgorganic-chemistry.org |

| m-CPBA (meta-Chloroperoxybenzoic acid) | General reagent for epoxidation. youtube.com |

| 2,2,2-trifluoroacetophenone / H₂O₂ | Efficient organocatalyst for chemoselective epoxidation. organic-chemistry.org |

Selective Hydroxyl Group Transformations

The presence of a secondary hydroxyl group in this compound allows for a range of functional group interconversions. A key challenge in molecules with multiple functional groups is achieving chemoselectivity—reacting one functional group while leaving others untouched. nih.govbohrium.comsolubilityofthings.com

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone. Thermodynamics generally favors the oxidation of secondary alcohols over primary ones. researchgate.net Various catalytic systems have been developed to achieve this transformation with high selectivity. acs.orgnih.govorganic-chemistry.org

Ruthenium-based catalysts , such as [RuCl(PPh₃)₂(3-phenylindenyl)], have shown remarkable chemoselectivity in oxidizing secondary alcohols in the presence of other functional groups. acs.org

Rhenium-catalyzed systems using methyl sulfoxide (B87167) (DMSO) as the oxidant can also preferentially oxidize secondary alcohols. acs.org

TEMPO-based reagents in combination with a co-oxidant can achieve chemoselective oxidation of secondary alcohols, even in the presence of primary alcohols. organic-chemistry.org

Other Transformations: Beyond oxidation, the hydroxyl group can be converted into other functionalities. nih.govsolubilityofthings.com For instance, it can be transformed into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions, or it can be acylated to form esters. nih.govjst.go.jp Catalyst-controlled site-selective acylation has become a powerful tool for differentiating between multiple hydroxyl groups in complex molecules like carbohydrates. jst.go.jpresearchgate.net

Protecting Group Strategies in Complex Synthetic Sequences

In multi-step syntheses, it is often necessary to temporarily "mask" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org This is achieved by converting the functional group into a less reactive derivative, known as a protecting group, which can be cleanly removed later in the synthesis. wikipedia.orgcureffi.orgchemistrysteps.com

For a molecule like this compound, both the hydroxyl and the terminal alkyne (if present in a precursor) may require protection.

Alcohol Protecting Groups: A wide variety of protecting groups are available for alcohols. wikipedia.orglibretexts.orgmasterorganicchemistry.com The choice depends on the stability required for subsequent reaction conditions.

Silyl (B83357) ethers (e.g., TMS, TBDMS, TIPS) are among the most common. cureffi.orglibretexts.org They are generally stable to basic and organometallic reagents but can be cleaved by acid or a source of fluoride (B91410) ions. cureffi.orglibretexts.org The steric bulk of the silyl group can be varied to tune its stability. cureffi.org

Acetals (e.g., THP, MOM) are stable to basic conditions but are readily removed with acid. chemistrysteps.commasterorganicchemistry.com Cyclic acetals are often used to protect 1,2- and 1,3-diols. chem-station.comwikipedia.orgacs.orglibretexts.orgyoutube.com

Alkyne Protecting Groups: Terminal alkynes have an acidic proton that can be incompatible with strongly basic reagents like Grignard reagents. cureffi.org

Silyl groups , such as trimethylsilyl (B98337) (TMS), are commonly used to protect terminal alkynes. They can be installed by treating the alkyne with a silyl halide and are typically removed with fluoride ions or mild base. cureffi.org

The selection of protecting groups is a critical aspect of synthetic planning, requiring careful consideration of the entire synthetic route to ensure that the protection and deprotection steps are compatible with all other reactions. wikipedia.org

Purification and Isolation Techniques in Synthetic Organic Chemistry

The final stage of any synthesis is the purification and isolation of the target compound in a high state of purity. For a moderately volatile and functionalized molecule like this compound, a combination of techniques would likely be employed.

Chromatography:

Flash Column Chromatography: This is the workhorse of the synthetic organic chemistry lab for routine purification. It involves separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents).

Gas Chromatography (GC): For volatile compounds, GC is a powerful analytical and preparative technique. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column.

Extraction and Distillation:

Liquid-Liquid Extraction: This technique is used to separate compounds based on their relative solubilities in two different immiscible liquids (e.g., water and an organic solvent). bohrium.com It is a crucial step in the work-up procedure following a chemical reaction to remove inorganic salts and other water-soluble impurities.

Distillation: For volatile liquids, distillation can be an effective purification method, separating components based on differences in their boiling points.

Given the potential volatility of this compound, techniques developed for the isolation and preconcentration of volatile organic compounds (VOCs) from various matrices could be relevant. bohrium.comyoutube.compowereng.comthescipub.comresearchgate.net These methods often involve adsorption onto solid sorbents followed by thermal desorption or solvent elution. powereng.comthescipub.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Due to the absence of published NMR data for 6-Methyloct-5-en-7-yn-2-ol, a detailed analysis of its ¹H and ¹³C NMR spectra, as well as the application of advanced NMR techniques for stereochemical and conformational analysis, cannot be conducted.

¹H NMR Spectroscopic Analysis

No ¹H NMR spectral data for this compound is currently available in the public domain.

¹³C NMR Spectroscopic Analysis

No ¹³C NMR spectral data for this compound is currently available in the public domain.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Information regarding the use of advanced NMR techniques to study the stereochemistry and conformation of this compound is not available.

Mass Spectrometry (MS) in Molecular Structure Determination

The mass spectrometry data required for the structural determination of this compound, including high-resolution and electron ionization mass spectra, has not been found in available scientific literature.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data for this compound is publicly available.

Electron Ionization Mass Spectrometry (EI-MS)

No EI-MS data for this compound is publicly available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, medium molecular weight compounds like terpene alcohols. nih.govacs.org This method typically imparts little excess energy to the molecule, allowing for the observation of the intact molecular ion with minimal fragmentation.

For this compound (molar mass: 138.21 g/mol , monoisotopic mass: 138.104465 Da), analysis by ESI-MS would be expected to yield prominent signals corresponding to protonated molecules or adducts with cations. In positive ion mode, the primary species observed would likely be the protonated molecule [M+H]⁺. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ or lithium [M+Li]⁺ may also be formed. nih.gov Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would likely show a characteristic neutral loss of a water molecule (H₂O), a common fragmentation pathway for alcohols. epa.gov

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₅O⁺ | 139.1117 | Protonated molecular ion |

| [M+Na]⁺ | C₉H₁₄ONa⁺ | 161.0937 | Sodium adduct |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its alcohol, alkene, and terminal alkyne moieties.

The most distinct feature would be the O-H stretching band from the alcohol group, which appears as a strong and broad absorption in the 3200-3600 cm⁻¹ region. libretexts.orglibretexts.org Also in the high-frequency region, a sharp and intense peak around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. libretexts.orgpressbooks.pub Just below 3000 cm⁻¹, absorptions from C-H stretching in the alkane portions of the molecule would be present (2850-2960 cm⁻¹). libretexts.orgpressbooks.pub The C≡C triple bond stretch is expected to show a weak to medium, sharp absorption in the 2100-2260 cm⁻¹ range. libretexts.orgquimicaorganica.org The C=C double bond stretch typically appears around 1640-1680 cm⁻¹. Finally, a strong C-O stretching band for the secondary alcohol would be visible in the fingerprint region, between 1000-1200 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Intensity |

|---|---|---|---|

| ~3300 | Terminal Alkyne | ≡C-H Stretch | Strong, Sharp |

| 3200-3600 | Alcohol | O-H Stretch | Strong, Broad |

| 2850-2960 | Alkane | C-H Stretch | Medium to Strong |

| 2100-2140 | Alkyne | C≡C Stretch | Weak to Medium |

| 1640-1680 | Alkene | C=C Stretch | Medium |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile organic compounds (VOCs), enabling their separation, identification, and quantification within a mixture. thermofisher.comnih.govthermofisher.comnih.gov As a C9 alcohol, this compound is sufficiently volatile for GC-MS analysis. In this technique, the compound would first be separated from other components on a GC column based on its boiling point and polarity, and its retention time would serve as an initial identifier.

Upon entering the mass spectrometer, the molecule would typically be subjected to electron ionization (EI), a high-energy method that causes extensive and reproducible fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation. The molecular ion peak (M⁺) would be expected at an m/z of 138. Key fragmentation pathways would include the loss of a water molecule (m/z 120), the loss of a methyl group (m/z 123), and alpha-cleavage adjacent to the hydroxyl group, which would yield a prominent fragment at m/z 45.

Table 3: Potential GC-MS Fragmentation Pattern for this compound

| m/z Value | Ion Formula | Probable Identity |

|---|---|---|

| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺) |

| 123 | [C₈H₁₁O]⁺ | [M-CH₃]⁺ |

| 120 | [C₉H₁₂]⁺˙ | [M-H₂O]⁺˙ |

| 113 | [C₇H₁₃O]⁺ | [M-C₂H]⁺ |

Specialized Spectroscopic Methods in Mechanistic Research (e.g., In Situ Mößbauer Spectroscopy)

In Situ Mößbauer spectroscopy is a highly specialized nuclear technique used to probe the local environment of specific atomic nuclei, most commonly iron (⁵⁷Fe) and tin (¹¹⁹Sn). pnnl.govuni-mainz.de It provides detailed information about oxidation states, coordination chemistry, and magnetic properties of Mößbauer-active isotopes within a material. pnnl.gov

The compound this compound is composed of carbon, hydrogen, and oxygen, none of which are Mößbauer-active isotopes. Therefore, Mößbauer spectroscopy is not a technique that can be used to directly characterize the compound itself.

However, in the context of mechanistic research, this method is invaluable for studying reactions that are catalyzed by materials containing Mößbauer-active elements. mdpi.com For instance, if the synthesis or hydrogenation of this compound were performed using an iron-based catalyst, in situ Mößbauer spectroscopy could be employed to monitor the catalyst's state during the reaction. mdpi.comresearchgate.net This would provide crucial insights into the catalytic mechanism by revealing dynamic changes in the iron species responsible for the chemical transformation.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iron |

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations of Unsaturated Systems

The conjugated enyne moiety in 6-Methyloct-5-en-7-yn-2-ol is of particular interest. The carbon atoms of the double bond are sp² hybridized, leading to a planar geometry, while the carbon atoms of the triple bond are sp hybridized, resulting in a linear arrangement. This combination of hybridizations influences the molecule's three-dimensional shape and the spatial orientation of its frontier molecular orbitals (HOMO and LUMO), which are critical in determining its reactivity.

Below is a table of representative bond lengths and angles for a simple conjugated enyne system, calculated using DFT with the B3LYP functional and a 6-31G(d) basis set, which serves as a model for the unsaturated core of this compound.

| Bond/Angle | Calculated Value |

| C=C Bond Length | 1.34 Å |

| C-C Single Bond Length (between C=C and C≡C) | 1.43 Å |

| C≡C Bond Length | 1.21 Å |

| C=C-C Bond Angle | 123.5° |

| C-C≡C Bond Angle | 178.2° |

This interactive data table presents typical calculated values for a simple conjugated enyne framework, analogous to that in this compound.

These calculations provide a foundational understanding of the molecule's ground-state electronic properties, which is essential for exploring its chemical behavior.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transient species like reaction intermediates and transition states. For a molecule with multiple functional groups like this compound, a variety of reactions can be envisaged, including additions to the double or triple bond, and reactions involving the hydroxyl group.

Computational methods can map out the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and any intermediates, which are local minima. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its rate.

For instance, in the acid-catalyzed hydration of the enyne system, computational modeling can distinguish between different possible mechanisms, such as the initial protonation at the double bond versus the triple bond. The calculated energies of the resulting carbocation intermediates would indicate the more favorable pathway. Similarly, in radical-mediated cyclization reactions, a common transformation for enynes, quantum chemical calculations can model the structures and stabilities of the radical intermediates and the transition states leading to their formation. These calculations often employ unrestricted DFT methods for open-shell species.

Prediction of Reactivity and Selectivity in Organic Transformations

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their feasibility, rate, and selectivity (chemo-, regio-, and stereoselectivity). For this compound, with its multiple reactive sites, predicting selectivity is a key challenge.

Computational models can predict reactivity by analyzing various electronic and steric factors. For example, the regioselectivity of electrophilic addition to the enyne can be rationalized by examining the distribution of electron density and the energies of the frontier molecular orbitals. The site with the highest HOMO coefficient is often the most susceptible to electrophilic attack.

In transition metal-catalyzed reactions, which are common for enynes, computational chemistry can be used to predict selectivity by modeling the entire catalytic cycle. By calculating the energies of all intermediates and transition states, the rate-determining step and the selectivity-determining step can be identified. For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can help predict whether the reaction will occur preferentially at the alkene or the alkyne.

The following table presents a hypothetical comparison of calculated activation energies for the electrophilic addition of HBr to the double bond versus the triple bond of a model enyne system, illustrating how computational data can be used to predict regioselectivity.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Addition to Alkene | 15.2 | Product of alkene addition |

| Addition to Alkyne | 20.5 |

This interactive data table showcases how calculated activation energies can be used to predict the regioselectivity of a reaction.

Topographic Steric Map Derivations from Crystallographic Data for Catalyst-Control Insights

In catalyst-controlled reactions, the steric environment around the active site of the catalyst plays a crucial role in determining the outcome of the reaction, particularly its stereoselectivity. Topographic steric maps are a computational tool used to visualize and quantify the steric landscape of a catalyst. rsc.org These maps are generated from the crystallographic or computationally optimized coordinates of a catalyst-substrate complex.

A topographic steric map represents the steric hindrance around a central point, typically the metal center in an organometallic catalyst, as a two-dimensional contour plot. kaust.edu.sa The map shows regions of high and low steric bulk, providing a visual guide to how a substrate might approach the active site. This information is invaluable for understanding and predicting the selectivity of a catalyst.

For a hypothetical asymmetric hydrogenation of the double bond in this compound using a chiral phosphine-ligated rhodium catalyst, a topographic steric map could be constructed. The map would reveal the accessible and hindered quadrants around the rhodium center. By analyzing how the enyne substrate can dock into the active site to minimize steric clashes with the chiral ligands, one could predict which face of the double bond is more likely to be hydrogenated, thus predicting the stereochemical outcome of the reaction.

These maps are particularly useful in the rational design of new catalysts. rsc.org By computationally modifying the structure of the ligands and generating the corresponding topographic steric maps, chemists can screen for catalysts that are likely to exhibit high selectivity for a desired transformation, thereby accelerating the discovery of new and improved catalytic systems.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on “this compound.” Fulfilling the request would require fabricating data and research findings, which falls outside the scope of providing factual and verifiable information.

Therefore, the requested article cannot be produced due to the absence of scientific data for the specified subject compound.

Role of 6 Methyloct 5 En 7 Yn 2 Ol in the Synthesis of Complex Organic Molecules

Development of Macrocyclic Systems via Ring-Closing Metathesis

The strategic functional group arrangement within 6-Methyloct-5-en-7-yn-2-ol, specifically the presence of both an alkene and an alkyne moiety, positions it as a potential precursor for the synthesis of macrocyclic systems through ring-closing enyne metathesis (RCEYM). This powerful cyclization strategy, catalyzed by metal carbenes, facilitates the formation of cyclic structures containing a 1,3-diene unit, which can be a valuable functional handle for further synthetic transformations. nih.govrsc.orgwikipedia.org

While direct experimental data for the application of this compound in RCEYM for macrocyclization is not extensively documented in publicly available research, the principles of enyne metathesis allow for a theoretical exploration of its potential. The reaction involves the intramolecular reorganization of the enyne to form a cyclic compound. wikipedia.orgorganic-chemistry.org This process is typically catalyzed by ruthenium-based complexes, such as Grubbs' catalysts, which are known for their functional group tolerance and efficacy in promoting this transformation. nih.govorganic-chemistry.org

The general mechanism of ring-closing enyne metathesis involves the reaction of a metal carbene catalyst with either the alkene or the alkyne of the substrate to initiate the catalytic cycle. wikipedia.org For an enyne substrate to undergo macrocyclization, it would first need to be elaborated into a longer chain containing a second terminal alkene. The subsequent intramolecular metathesis reaction would then lead to the formation of a large ring. The regioselectivity of the cyclization, leading to either exo or endo products, is often dependent on the ring size being formed. nih.gov Generally, the formation of smaller rings (10-membered or less) tends to favor the exo product, while larger rings (12-membered or more) predominantly yield the endo product. nih.gov

The successful synthesis of macrocyclic 1,3-dienes from various enyne precursors has been demonstrated, with the ring size influencing the reaction outcomes. nih.gov The presence of ethylene (B1197577) can also be used to control the selectivity of the reaction. nih.gov

To illustrate the potential of a derivative of this compound in this context, a hypothetical reaction scheme is presented below. An elongated derivative of the parent molecule, designed to be a suitable precursor for macrocyclization, is subjected to typical RCEYM conditions.

Hypothetical Application of a this compound Derivative in Macrocyclization

| Precursor | Catalyst | Solvent | Temperature (°C) | Product (Hypothetical) | Yield (%) | Ring Size |

| Long-chain diether derivative of this compound | Grubbs' 2nd Generation Catalyst | Toluene | 80 | 14-membered macrocyclic diether | 65 | 14 |

| Ester-linked dienyne from this compound | Hoveyda-Grubbs' 2nd Generation Catalyst | Dichloromethane | 40 | 16-membered macrolactone | 72 | 16 |

| Amide-linked dienyne from this compound | Grubbs' 3rd Generation Catalyst | Benzene | 80 | 18-membered macrolactam | 68 | 18 |

This table is a hypothetical representation based on typical results for enyne metathesis and does not represent actual experimental data for this compound derivatives.

The resulting macrocyclic 1,3-dienes are versatile intermediates in organic synthesis. The conjugated diene system can participate in a variety of subsequent reactions, including Diels-Alder cycloadditions, to construct even more complex molecular architectures. The ability to form large rings is of particular importance in the synthesis of natural products and other biologically active molecules, where macrocyclic cores are common structural motifs. While specific examples utilizing this compound are yet to be widely reported, its inherent structure suggests it could be a valuable building block in this sophisticated area of synthetic chemistry.

Biosynthetic Pathways and Natural Occurrence of Alkynols

Enzymatic Biosynthesis of Terpenes and Related Unsaturated Structures

The biosynthesis of terpenes, a large and diverse class of natural products, provides a foundational model for the formation of unsaturated carbon skeletons. slideshare.net Terpenes are constructed from five-carbon isoprene (B109036) units, which are themselves derived from two primary metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netresearchgate.net

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These are the fundamental C5 building blocks for a vast array of terpenes.

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids of plants and some microorganisms, the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to generate IPP and DMAPP. nih.gov This pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. nih.gov

The assembly of these C5 units by enzymes called terpene synthases (TPS) leads to the formation of linear precursors like geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). nih.gov These precursors can then be cyclized, oxidized, and otherwise modified by a suite of tailoring enzymes to produce the immense diversity of terpene structures observed in nature.

The introduction of unsaturation, including double and triple bonds, is a critical step in the biosynthesis of many of these compounds. Enzymes such as desaturases play a key role in forming carbon-carbon double bonds. The formation of the triple bond (alkyne) in alkynols is a more specialized process. While the precise mechanisms can vary, fatty acid acetylenases, a unique group of desaturases, are known to catalyze the formation of acetylenic bonds in fatty acids, which can be precursors to other alkynols. nih.gov

Table 1: Key Pathways in Terpene Biosynthesis

| Pathway | Cellular Location | Starting Materials | Key C5 Intermediates | Primary Products |

|---|---|---|---|---|

| Mevalonate (MVA) Pathway | Cytosol, Mitochondria | Acetyl-CoA | IPP, DMAPP | Sesquiterpenes, Triterpenes, Sterols |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | IPP, DMAPP | Monoterpenes, Diterpenes, Carotenoids |

Microbial and Plant Derived Alkynol Precursors and their Roles in Natural Product Formation

Both microorganisms and plants are prolific producers of acetylenic natural products. nih.gov These compounds often originate from fatty acid or polyketide biosynthetic pathways. nih.gov

In many cases, long-chain fatty acids serve as the primary precursors. A series of enzymatic desaturations and other modifications introduce unsaturation, including the characteristic triple bond of alkynols. For instance, the biosynthesis of many polyacetylenes in the Asteraceae family (the daisy family) is thought to begin with oleic acid. nih.gov

Microbial systems, including bacteria and fungi, also possess sophisticated enzymatic machinery for generating alkynol-containing molecules. nih.govnih.gov These pathways can involve unique enzymes that catalyze the formation of the alkyne moiety. For example, research into the biosynthesis of β-ethynylserine in Streptomyces cattleya pointed to a novel route for alkyne formation, distinct from canonical desaturation pathways. nih.gov

The resulting alkynol precursors are often highly reactive and can undergo further enzymatic transformations, such as cyclization, oxidation, and glycosylation, to yield a wide array of bioactive natural products. nih.gov These final products play diverse ecological roles, from defense against herbivores and pathogens to signaling molecules. The presence of the alkynol functional group is often crucial for the biological activity of these molecules, which can include antitumor, antimicrobial, and anti-inflammatory properties. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 6-Methyloct-5-en-7-yn-2-ol |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Geranyl pyrophosphate (GPP) |

| Farnesyl pyrophosphate (FPP) |

| Oleic acid |

Derivatives and Analogues of 6 Methyloct 5 En 7 Yn 2 Ol in Chemical Research

Synthesis and Investigation of Epoxy Terpenoids and Related Structures

The olefinic bond in 6-Methyloct-5-en-7-yn-2-ol and its analogues is a prime site for epoxidation, a key transformation that introduces an oxirane ring. This highly reactive three-membered heterocycle serves as a versatile intermediate for the synthesis of a wide range of functionalized terpenoids. The biosynthesis of naturally occurring linalool (B1675412) oxides, for example, is believed to proceed through the regioselective mono-epoxidation of the linalool double bond, followed by an intramolecular cyclization of the resulting epoxy-alcohol. mdpi.com

Chemical synthesis often employs peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), to achieve this transformation. mdpi.commdpi.com In the case of allylic alcohols, the existing hydroxyl group can direct the stereochemical outcome of the epoxidation. This syn-directing effect, arising from the formation of an intermolecular hydrogen bond between the alcohol and the peracid, can lead to high diastereoselectivity, allowing the peracid to approach from a sterically hindered face. mdpi.com

Alternative and greener oxidation methods have also been developed. One-pot synthesis routes using hydrogen peroxide as the oxidant, catalyzed by systems like lacunar Keggin heteropolyacid salts, can produce valuable oxidation derivatives, including epoxides, under mild, room-temperature conditions. rsc.org Furthermore, robust non-noble metal catalysts, such as those based on cobalt, have been effectively used for the selective epoxidation of terpenoid olefins like linalool, yielding valuable epoxide intermediates. kaust.edu.saresearchgate.net These epoxides can undergo subsequent regioselective ring-opening reactions to produce novel ethers and other functionalized molecules. kaust.edu.saresearchgate.net

Table 1: Selected Methods for the Epoxidation of Terpenoid Alkenes

| Catalyst/Reagent | Oxidant | Substrate Example | Key Feature | Reference(s) |

| m-Chloroperbenzoic acid (m-CPBA) | N/A (Reagent is the oxidant) | Linalool, Triterpenic allylic alcohols | Common laboratory method; can be stereodirected by hydroxyl groups. | mdpi.commdpi.com |

| Cobalt-based catalyst | Various | Linalool | Robust, reusable non-noble metal catalyst system. | kaust.edu.saresearchgate.net |

| Na₇PW₁₁O₃₉ (Lacunar Keggin heteropolyacid) | Hydrogen Peroxide (H₂O₂) | Linalool | Green, one-pot synthesis under mild conditions. | rsc.org |

| Enzymes (e.g., Lipase) | Hydrogen Peroxide (H₂O₂) | Linalool | Biocatalytic approach for chemo-enzymatic synthesis. | google.com |

Functionalized Alkynol Derivatives (e.g., Hydroxypropargylamines, Hydroxypropargylpiperidones)

The terminal alkyne of this compound is a key functional group for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of various functionalized derivatives. A prominent example is the synthesis of propargylamines through multicomponent coupling reactions. The A³ coupling reaction, which combines an aldehyde, an amine, and a terminal alkyne, is a powerful, atom-economical method for producing these valuable building blocks. nih.gov

In the context of this compound analogues, the molecule itself could serve as the alkyne component. This three-component reaction is typically catalyzed by a variety of metal salts and complexes, with gold and copper catalysts being particularly effective. nih.gov For instance, gold-catalyzed intermolecular coupling of ketones, secondary amines, and alkynes has been developed to synthesize propargylamines that feature a quaternary carbon center. nih.gov Solvent-free conditions are often employed, providing a greener synthetic alternative that minimizes waste. nih.gov

These reactions provide direct access to hydroxypropargylamines, which incorporate the hydroxyl group from the original alkynol structure. The versatility of the A³ coupling allows for a wide range of aldehydes and amines to be used, leading to a diverse library of functionalized alkynol derivatives. nih.gov These propargylamine (B41283) structures are themselves versatile intermediates for synthesizing various nitrogen-containing heterocycles. nih.gov

Table 2: Catalytic Systems for A³ Coupling Reactions to Synthesize Propargylamines

| Catalyst | Reaction Conditions | Key Feature | Reference(s) |

| AuBr₃ | Solvent-free, 60 °C | Effective for coupling ketones, secondary amines, and alkynes. | nih.gov |

| Copper nanoparticles on TiO₂ (CuNPs/TiO₂) | Solvent-free, 70 °C | Reusable catalyst, moderate to excellent yields. | nih.gov |

| Impregnated copper on magnetite | Solvent-free | Magnetically separable and reusable catalyst. | nih.gov |

| Gold(III) (C^N) Complex | Toluene, 80 °C | High yields for coupling aldehydes, amines, and alkynes. | researchgate.net |

Studies on Silylated Alkynol Adducts

Silylation is a common and crucial strategy in the chemical manipulation of multifunctional molecules like this compound. Silyl (B83357) groups can be introduced to protect the reactive hydroxyl or terminal alkyne functionalities, preventing them from participating in unwanted side reactions while other parts of the molecule are being modified. wikipedia.org The choice of silylating agent allows for tuning the stability of the protecting group; for example, bulky silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offer greater steric protection. wikipedia.orggelest.com

The protection is typically achieved by reacting the alcohol with a silyl halide in the presence of a base. wikipedia.org Alternatively, reagents like bis(trimethylsilyl)acetamide (BSA) can be used. wikipedia.org Beyond protection, silylation of the alkyne moiety creates silylalkyne adducts, which are versatile intermediates in their own right. The silyl group can direct the regioselectivity of certain reactions, such as hydrosilylation, and can be replaced with other functional groups. nih.gov

For instance, a strategy involving regioselective ruthenium-catalyzed hydrosilylation of a propargylic alcohol, followed by oxidation of the intermediate vinylsilane, can be used to install ketone or α-hydroxy ketone functionality. nih.gov This sequence effectively transforms the alkyne into a different oxygenated functional group. Silylalkynes also participate in various cyclization and addition reactions, further expanding the synthetic utility of the core structure. gelest.comgelest.com

Table 3: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Target Functional Group | Key Features | Reference(s) |

| Trimethylsilyl (B98337) chloride | TMSCl | Alcohol, Alkyne | Common, easily removed protecting group. | wikipedia.org |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Alcohol | Bulkier, more stable to a wider range of conditions than TMS. | wikipedia.org |

| Triisopropylsilyl chloride | TIPSCl | Alcohol | Very bulky, provides high stability and steric hindrance. | wikipedia.orggelest.com |

| Bis(trimethylsilyl)acetamide | BSA | Alcohol | A popular and effective silylating agent. | wikipedia.org |

| Hydrosilanes (e.g., HSiMe₃) | - | Alkyne | Used in hydrosilylation reactions to form vinylsilanes. | nih.govchemrxiv.org |

Olefinic and Acetylenic Modifications of the Core Structure

The unsaturated carbon-carbon bonds in this compound provide rich opportunities for structural modification. Hydrogenation reactions can selectively reduce the alkyne and alkene groups. Depending on the catalyst (e.g., Lindlar's catalyst for syn-hydrogenation of alkynes to cis-alkenes) and reaction conditions, one can achieve partial or full saturation of the molecule, leading to various olefinic or fully saturated analogues.

The terminal alkyne can be functionalized in numerous ways beyond the A³ coupling. The Favorskii reaction, which involves the addition of an acetylide to a carbonyl compound, is a fundamental method for synthesizing the acetylenic alcohol core structure itself and can be adapted to create more complex analogues. google.comeconferencezone.org The terminal proton of the alkyne is acidic and can be removed to form an acetylide anion, which can then act as a nucleophile in reactions like Sonogashira coupling to extend the carbon chain.

Furthermore, the triple bond can undergo various addition reactions. For example, hydration can convert the alkyne to a methyl ketone, while the addition of alcohols in a process known as vinylation can produce vinyl ethers. nih.gov These transformations allow for the conversion of the alkyne into other important functional groups, significantly diversifying the range of accessible derivatives.

Stereoisomers and Diastereomers of this compound and its Analogues

The structure of this compound contains a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-6-methyloct-5-en-7-yn-2-ol. Additionally, the trisubstituted double bond at the C5 position can exist as either the (E) or (Z) geometric isomer. Consequently, synthetic routes often produce a mixture of these isomers.

The separation and synthesis of specific stereoisomers are significant areas of research, as the biological activity and physical properties of stereoisomers can differ dramatically. One powerful technique for separating enantiomers of a racemic alcohol is lipase-mediated kinetic resolution. mdpi.com In this chemo-enzymatic approach, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol enantiomer from the esterified enantiomer. mdpi.comresearchgate.net

When a chiral center is already present in a molecule, subsequent reactions can be diastereoselective. For example, as mentioned previously, the epoxidation of a chiral allylic alcohol can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer of the epoxy alcohol. mdpi.com Similarly, starting a synthesis with an enantiomerically pure precursor, such as (R)-linalool, can lead to diastereoisomeric mixtures of products, like furanoid and pyranoid linalool oxides, which can then be separated. mdpi.com The ability to control and separate these isomers is crucial for the synthesis of well-defined chiral building blocks for more complex natural products. mdpi.com

Future Research Directions and Perspectives

Development of Novel Stereoselective Routes to Access Specific Isomers

The biological and material properties of chiral molecules are often dictated by their absolute and relative stereochemistry. For 6-methyloct-5-en-7-yn-2-ol, with its stereocenter at the C2 position and the E/Z isomerism of the C5-C6 double bond, the development of synthetic routes that provide precise control over these stereochemical elements is of paramount importance.

Future investigations could focus on asymmetric hydrogenation or transfer hydrogenation of a corresponding ketone precursor to establish the stereochemistry at the C2 alcohol. The use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands, would be a key area of exploration. Biocatalysis, employing ene-reductases from the Old Yellow Enzyme (OYE) family, offers a promising and environmentally benign alternative for the stereoselective reduction of the carbon-carbon double bond, potentially in concert with the stereoselective reduction of a ketone. nih.gov The natural occurrence of stereodivergent OYEs is limited, which makes the detailed understanding of the stereochemical course of the reaction crucial for developing strategies to orient selectivity through mutagenesis, evolution, and substrate engineering. nih.gov

Furthermore, enzyme-mediated kinetic resolution of a racemic mixture of this compound could provide access to both enantiomers. Lipases are particularly effective for the resolution of alcohols through enantioselective acylation or deacylation. mdpi.com The development of synthetic approaches based on the lipase-mediated resolution of racemic alcohols is a viable strategy. mdpi.com

Illustrative data for a hypothetical enzymatic kinetic resolution of racemic this compound is presented in Table 1.

Table 1: Hypothetical Enzymatic Kinetic Resolution of (±)-6-Methyloct-5-en-7-yn-2-ol

| Entry | Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) |

|---|---|---|---|---|---|---|

| 1 | Lipase (B570770) A | Vinyl acetate (B1210297) | Hexane | 45 | >99 (R)-alcohol | 82 (S)-acetate |

| 2 | Lipase B | Isopropenyl acetate | Toluene | 50 | 98 (S)-alcohol | 98 (R)-acetate |

This data is illustrative and intended to represent potential outcomes of future research.

Exploration of New Catalytic Transformations for Enhanced Efficiency and Selectivity

The enyne moiety of this compound is a versatile handle for a multitude of catalytic transformations. Future research should aim to explore novel catalytic systems that can selectively engage the alkene, the alkyne, or both in a controlled manner.

Enyne metathesis, a powerful tool for the formation of 1,3-dienes, could be applied to this substrate. organic-chemistry.org Ruthenium-based catalysts are commonly employed for this transformation. organic-chemistry.org The intramolecular variant, ring-closing enyne metathesis (RCEYM), could be explored by tethering a second functional group to the molecule. organic-chemistry.org The development of new catalysts that offer higher efficiency, broader functional group tolerance, and predictable stereoselectivity would be a significant advancement.

Gold and other transition metals are known to catalyze the cyclization of alkynols, leading to the formation of valuable heterocyclic compounds such as furans and pyrans. mdpi.com Research into gold-catalyzed cycloisomerization reactions of this compound and its derivatives could open pathways to novel carbo- and heterocyclic scaffolds. rsc.org

Furthermore, the terminal alkyne is amenable to a variety of coupling reactions, including Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, which could be used to synthesize more complex molecules. bohrium.com The development of more sustainable and efficient catalytic systems for these reactions, for instance, using earth-abundant metals or nanoparticle catalysts, is a key area for future research. bohrium.com

Advanced Mechanistic Insights through Integrated in situ Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of more efficient and selective catalysts and synthetic routes. The integration of in situ spectroscopic techniques with computational modeling offers a powerful approach to elucidate complex reaction pathways.

For instance, in enyne metathesis, density functional theory (DFT) studies can model the entire catalytic cycle, providing insights into the relative energies of intermediates and transition states. acs.org Such studies can help to explain the observed regioselectivity and stereoselectivity and guide the design of new catalysts with improved properties. acs.org The mechanism of enyne metathesis catalyzed by Grubbs ruthenium-carbene complexes has been modeled, suggesting that the reaction proceeds through a ruthenacyclobutane intermediate. acs.org

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor the concentrations of reactants, intermediates, and products in real-time. This experimental data can then be used to validate and refine the proposed mechanistic models. Kinetic studies are also essential for determining the rate-limiting steps of a reaction and for understanding the influence of various reaction parameters. acs.org

A potential area of investigation would be the theoretical study of cycloaddition reactions involving the enyne moiety of this compound to predict the feasibility and stereochemical outcome of these transformations. rsc.org

Design and Synthesis of Functionalized Alkynol Derivatives with Tuned Reactivity

The functional groups of this compound provide multiple points for modification, allowing for the design and synthesis of a diverse library of derivatives with tailored properties and reactivity.

The hydroxyl group can be converted into a range of other functional groups, such as ethers, esters, and halides, which can alter the molecule's solubility, reactivity, and biological activity. The synthesis of alkyne-functionalized photo-cross-linkable polyesters has been reported, demonstrating the utility of incorporating alkynol-derived monomers into polymeric materials. nih.govacs.org

The terminal alkyne can be functionalized using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecular tags, polymers, or biomolecules. The addition of copper carbene intermediates to the carbon-carbon triple bond is another avenue for the functionalization of alkynes. mdpi.com

The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce new functional groups and stereocenters. The selective functionalization of one unsaturated unit in the presence of the other presents a significant synthetic challenge and a key area for future research.

Table 2 provides a hypothetical overview of potential functionalized derivatives of this compound and their prospective applications.

Table 2: Potential Functionalized Derivatives of this compound and Their Prospective Applications

| Derivative Structure | Modification | Potential Application |

|---|---|---|

| Ester at C2 | Esterification of the hydroxyl group | Pro-drug, fragrance component |

| Triazole at C8 | CuAAC with an azide | Bioconjugation, material science |

| Dihydrofuran ring | Gold-catalyzed cyclization | Pharmaceutical intermediate |

This table presents hypothetical derivatives and applications to illustrate the potential of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.